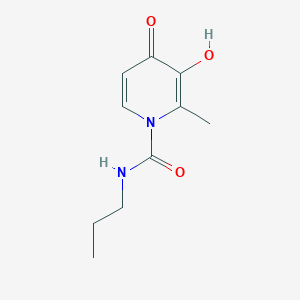
3-Hydroxy-2-methyl-4-oxo-N-propylpyridine-1(4H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicyclohexane core, which is fused with an ethyl and a methylphenyl group. The stereochemistry of the compound is specified by the (1S,4S,5R) configuration, indicating the spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.
Functional Group Transformations: Introduction of the ethyl and methylphenyl groups through various functional group transformations.
Stereoselective Synthesis: Ensuring the correct stereochemistry through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: A related compound with a similar bicyclic structure but different functional groups.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with an oxabicycloheptane core.
Uniqueness
The uniqueness of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
521269-66-9 |
|---|---|
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
3-hydroxy-2-methyl-4-oxo-N-propylpyridine-1-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-3-5-11-10(15)12-6-4-8(13)9(14)7(12)2/h4,6,14H,3,5H2,1-2H3,(H,11,15) |
InChI-Schlüssel |
IEINKYOLHXFSIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)N1C=CC(=O)C(=C1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


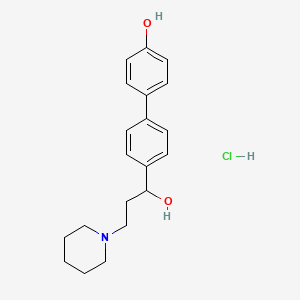

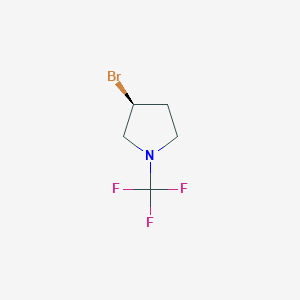
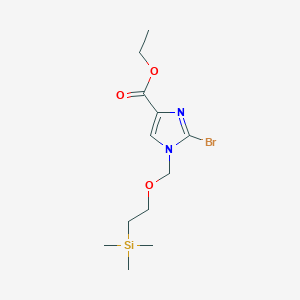
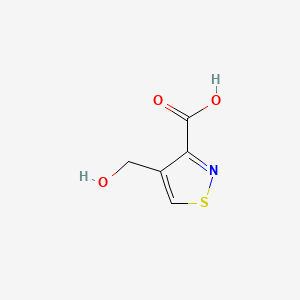
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
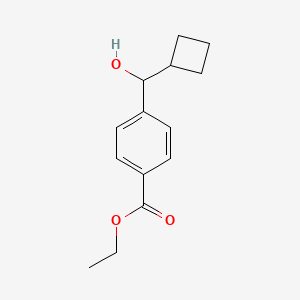
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)

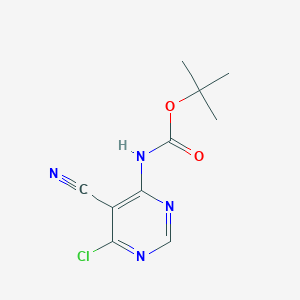
![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
